REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.[C:13]1([CH:19](O)[CH2:20][CH2:21][CH3:22])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.B(F)(F)F.CCOCC>O1CCOCC1>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[C:3]=1[CH:19]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:20][CH2:21][CH3:22] |f:2.3|
|
Name
|
|
Quantity
|
792 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
809 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CCC)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The resulting yellow solution is left
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed under reduced pressure
|
Type
|
WASH
|
Details
|
The basic aqueous phase is washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The resulting precipitant is repeatedly extracted with dichloromethane (methanol-chloroform co-solvents)
|
Type
|
WASH
|
Details
|
The combined dichloromethane extracts are washed once with dilute sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
to remove most of the unreacted 4-hydroxycoumarin
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
finally concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed with 40% to 50% ethyl acetate in hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(OC2=CC=CC=C12)=O)C(CCC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 183 mg | |
YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |